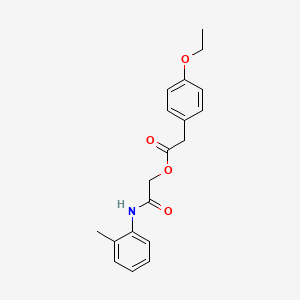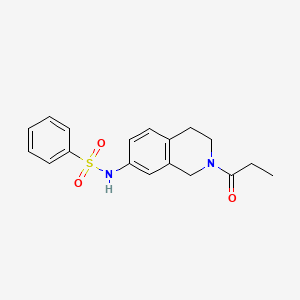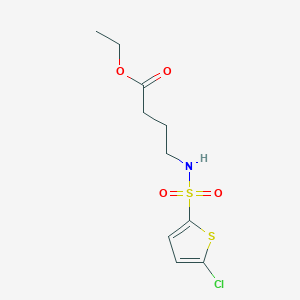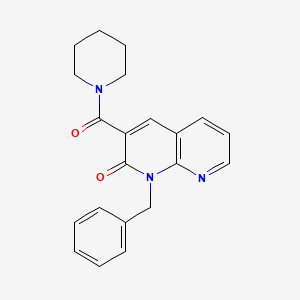
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a naphthyridine core. It has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antihistaminic agent, particularly for its ability to interact with histamine receptors.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
Target of Action
The primary target of this compound is the Histamine H1 receptor (H1R) . Histamine is a crucial chemical mediator that influences immune regulation via an acute and chronic inflammatory response through four different types of G-protein coupled receptors: H1, H2, H3, and H4 . The H1R is involved in the pathophysiology of allergic disorders like urticaria, rhino conjunctivitis, and asthma .
Mode of Action
The compound interacts with the H1 receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by histamine, thereby inhibiting the downstream effects of histamine signaling . A molecular docking study was performed to understand the molecular interaction and binding mode of the compounds in the active site of the H1 receptor .
Biochemical Pathways
By blocking the H1 receptor, the compound disrupts the normal signaling pathways of histamine. This results in a reduction of the inflammatory response that is typically triggered by histamine
Pharmacokinetics
In silico computational studies were performed to predict the binding modes and pharmacokinetic parameters of these derivatives .
Result of Action
The compound has been evaluated for its in vivo antihistaminic activity on guinea pig trachea, using chlorpheniramine as the standard drug . It was found to display a promising bronchorelaxant effect in conscious guinea pigs using the in vivo model . This suggests that the compound may have potential therapeutic applications in conditions related to histamine signaling, such as allergies and asthma.
Vorbereitungsmethoden
The synthesis of 1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through the cyclization of appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a coupling reaction with piperidine derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine-3-carboxylic acid derivatives: These compounds share a similar naphthyridine core but differ in their functional groups and pharmacological properties.
Piperidine derivatives: Compounds like 4-hydroxypiperidine and 1-benzyl-4-piperidone have structural similarities but distinct chemical behaviors and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique pharmacological properties and synthetic versatility.
Eigenschaften
IUPAC Name |
1-benzyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(23-12-5-2-6-13-23)18-14-17-10-7-11-22-19(17)24(21(18)26)15-16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDJRFZXGAIFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

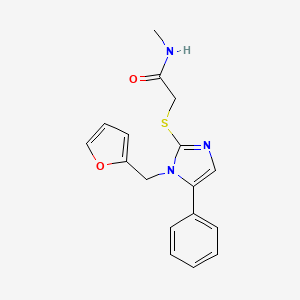
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)

![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)
![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)

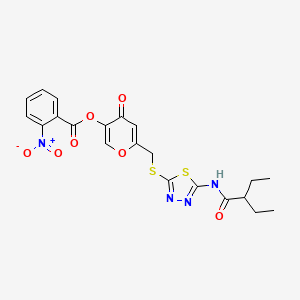
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2987829.png)
![1-(2-Chlorophenyl)-3-[2-(2-chlorophenyl)-2-methoxyethyl]urea](/img/structure/B2987831.png)
